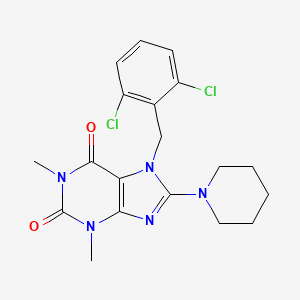
7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,6-dicloro-bencil)-1,3-dimetil-8-(piperidin-1-il)-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo con una estructura única que combina un núcleo de purina con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(2,6-dicloro-bencil)-1,3-dimetil-8-(piperidin-1-il)-3,7-dihidro-1H-purina-2,6-diona típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de purina: Esto se puede lograr a través de una serie de reacciones de condensación que involucran derivados de formamida y otros compuestos que contienen nitrógeno.
Introducción del grupo 2,6-dicloro-bencilo: Este paso a menudo involucra una reacción de sustitución nucleofílica donde un grupo saliente adecuado en el núcleo de purina es reemplazado por la porción 2,6-dicloro-bencilo.
Adición del grupo piperidin-1-il: Esto se puede lograr a través de una reacción de sustitución nucleofílica o adición, dependiendo de los grupos funcionales específicos presentes en los compuestos intermedios.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
7-(2,6-dicloro-bencil)-1,3-dimetil-8-(piperidin-1-il)-3,7-dihidro-1H-purina-2,6-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Tanto las reacciones de sustitución nucleofílica como electrofílica se pueden utilizar para modificar los grupos funcionales unidos al núcleo de purina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para mejorar las velocidades de reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales como porciones alquilo o arilo.
Aplicaciones Científicas De Investigación
7-(2,6-dicloro-bencil)-1,3-dimetil-8-(piperidin-1-il)-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente como un inhibidor de enzimas o receptores específicos.
Biología: Se puede utilizar como un compuesto de herramienta para estudiar vías y mecanismos biológicos, especialmente aquellos que involucran el metabolismo de las purinas.
Ciencia de materiales: La estabilidad y los grupos funcionales del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 7-(2,6-dicloro-bencil)-1,3-dimetil-8-(piperidin-1-il)-3,7-dihidro-1H-purina-2,6-diona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo su actividad o alterando su función. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de purina con varios grupos funcionales, como:
Cafeína: 1,3,7-trimetilxantina, un estimulante conocido.
Teofilina: 1,3-dimetilxantina, utilizada en enfermedades respiratorias.
Adenosina: Un nucleósido involucrado en la transferencia de energía y la señalización.
Singularidad
Lo que diferencia a 7-(2,6-dicloro-bencil)-1,3-dimetil-8-(piperidin-1-il)-3,7-dihidro-1H-purina-2,6-diona es su combinación de los grupos 2,6-dicloro-bencilo y piperidin-1-il, que confieren propiedades químicas únicas y potenciales actividades biológicas no encontradas en otros derivados de purina.
Propiedades
Fórmula molecular |
C19H21Cl2N5O2 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H21Cl2N5O2/c1-23-16-15(17(27)24(2)19(23)28)26(11-12-13(20)7-6-8-14(12)21)18(22-16)25-9-4-3-5-10-25/h6-8H,3-5,9-11H2,1-2H3 |
Clave InChI |
JZVMWHIFYXXYCA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


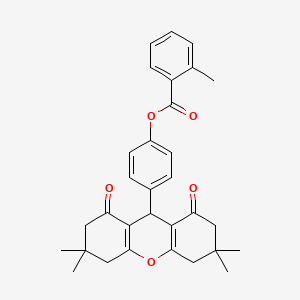
![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11616480.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616491.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11616499.png)
![4-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11616500.png)
![Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616506.png)
![N',N'-dimethyl-N-(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)ethane-1,2-diamine](/img/structure/B11616513.png)
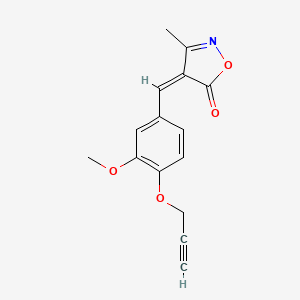
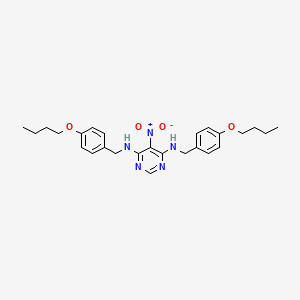
![6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11616535.png)
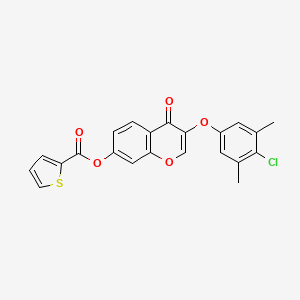
![methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616556.png)
![N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]isonicotinohydrazide](/img/structure/B11616559.png)
